Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
CAS No.: 541547-37-9
Cat. No.: VC2659355
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 541547-37-9 |
|---|---|
| Molecular Formula | C5H10ClF2NO2 |
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | ethyl 3-amino-2,2-difluoropropanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H |
| Standard InChI Key | NLRVBXSWRFLJRV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CN)(F)F.Cl |
| Canonical SMILES | CCOC(=O)C(CN)(F)F.Cl |
Introduction
Chemical Properties
Physical Properties
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is typically presented as a crystalline solid with high solubility in polar solvents such as water and ethanol. The hydrochloride salt form ensures improved stability compared to its parent compound.
Data Table: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.59 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
| Stability | Stable under inert atmosphere at |
Chemical Reactivity
The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ester carbonyl group, making it highly reactive towards nucleophilic attack. This property is exploited in peptide coupling reactions and other synthetic processes.
Synthesis Methods
General Synthetic Route
The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically involves the reaction of ethyl 3-amino-2,2-difluoropropanoate with hydrochloric acid to form the hydrochloride salt . The parent compound can be synthesized via nucleophilic substitution reactions using ethyl difluoropropanoate derivatives under acidic conditions.
Reaction Conditions
The reaction often employs trifluoroacetic acid as a catalyst along with hydrogen gas and palladium hydroxide on carbon as reagents . These conditions ensure high yield and purity.
Data Table: Synthetic Parameters
| Parameter | Value |
|---|---|
| Catalyst | Trifluoroacetic acid |
| Reagents | Palladium hydroxide/carbon |
| Temperature | Ambient (20°C) |
| Pressure | Torr |
Purification Techniques
Purity assessment is conducted using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and NMR) and mass spectrometry techniques. High-performance liquid chromatography (HPLC) is employed for final purification.
Applications in Medicinal Chemistry
Role as an Intermediate
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride acts as a versatile intermediate for synthesizing complex organic molecules due to its reactive amino group and difluorinated backbone. It facilitates the formation of amide bonds critical for peptide synthesis.
Pharmaceutical Applications
The compound is instrumental in developing cysteine protease inhibitors—an important class of drugs targeting various diseases including cancer and parasitic infections. Its unique reactivity profile makes it suitable for functionalization in bioactive molecule synthesis.
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